molecular formula C6H13NO B1197118 trans-4-Aminocyclohexanol CAS No. 6850-65-3

trans-4-Aminocyclohexanol

Cat. No.: B1197118
CAS No.: 6850-65-3
M. Wt: 115.17 g/mol
InChI Key: IMLXLGZJLAOKJN-UHFFFAOYSA-N
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Description

trans-4-Aminocyclohexanol: is an organic compound with the chemical formula C6H13NO . It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its stereoisomerism, where the amino group is positioned trans to the hydroxyl group on the cyclohexane ring. It is widely used as an intermediate in the synthesis of pharmaceuticals, surfactants, and polymer materials .

Biochemical Analysis

Biochemical Properties

Trans-4-Aminocyclohexanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . Additionally, this compound is involved in the preparation of polybenzoxazine-silica hybrid nanocomposites, indicating its interaction with polymeric materials . These interactions are primarily due to the presence of both amino and hydroxyl groups, which can form hydrogen bonds and participate in nucleophilic reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of drugs like Ambroxol hydrochloride suggests that it may impact respiratory cells and related pathways . The compound’s ability to form hydrogen bonds and its nucleophilic nature allow it to interact with cellular proteins and enzymes, potentially altering their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by enzymes involved in amino acid and hydroxyl group modifications . These metabolic pathways can influence the levels of this compound and its metabolites in cells, affecting overall metabolic flux and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the hydrogenation route due to its efficiency in producing high yields of the desired trans isomer. The process involves the use of catalysts such as palladium or platinum and requires precise control of reaction conditions to ensure the selective formation of the trans isomer .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Aminocyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclohexylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    cis-4-Aminocyclohexanol: The cis isomer of 4-Aminocyclohexanol, where the amino and hydroxyl groups are on the same side of the cyclohexane ring.

    trans-2-Aminocyclohexanol: Another isomer where the amino group is positioned trans to the hydroxyl group but at different carbon atoms.

    Cyclohexylamine: A simpler amine derivative of cyclohexane without the hydroxyl group.

Uniqueness of trans-4-Aminocyclohexanol:

Properties

IUPAC Name

4-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXLGZJLAOKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218630, DTXSID001312113
Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexanol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6850-65-3, 27489-62-9, 40525-78-8
Record name 4-Aminocyclohexanol
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Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexan-1-ol
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Record name 4-Aminocyclohexanol, cis-
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Record name trans-4-aminocyclohexan-1-ol
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Record name 4-AMINOCYCLOHEXANOL, TRANS-
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Record name 4-AMINOCYCLOHEXANOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-aminocyclohexanol?

A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: What spectroscopic techniques are used to characterize 4-aminocyclohexanol?

A2: Common spectroscopic techniques used for characterization include:

  • FTIR Spectroscopy: Identifies functional groups through their characteristic vibrational frequencies. For instance, the presence of C=N stretching vibrations at 1510-1575 cm-1 can indicate the formation of aldimines from 4-aminocyclohexanol. []
  • NMR Spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. 1H NMR and 13C NMR spectra are routinely employed. [, , ]

Q3: How does the cis/trans isomerism of 4-aminocyclohexanol affect its properties?

A3: Cis/trans isomerism significantly influences the properties of 4-aminocyclohexanol:

  • Photoluminescence and Photodetection: In 2D organic-inorganic hybrid perovskites (OIHPs), the cis isomer exhibits better photodetection properties with a higher on/off ratio, while the trans isomer displays broader white-light emission and higher photoluminescence efficiency. This difference arises from the influence of isomerism on the arrangement and tilting of the inorganic part of the perovskite structure. []
  • Biological Activity: The cis and trans isomers of 4-aminocyclohexanol can exhibit different biological activities. For instance, cis-4-aminocyclohexanol is a major metabolite of the anticancer drug CCNU and demonstrates comparable or higher activity against murine leukemia L1210 compared to CCNU. []

Q4: What are common starting materials for the synthesis of 4-aminocyclohexanol?

A4: Various synthetic routes exist, utilizing different starting materials:

  • trans-4-Aminocyclohexanol: Can be synthesized from trans-4-acetylaminophenol through hydrogenation, hydrolysis, and separation of isomers. []
  • 4-Aminocyclohexanol Isomers: Both cis and trans isomers can be synthesized from 1,4-cyclohexanedione using a one-pot enzymatic cascade reaction involving a keto reductase and an amine transaminase. []

Q5: Can you describe the synthesis of oxiranes from trans-4-aminocyclohexanol and their antifungal activity?

A5: trans-4-Aminocyclohexanol reacts with chloroacetyl chloride to form N-(4'-hydroxycyclohexyl)chloroacetamide. This intermediate undergoes further reactions to yield oxirane derivatives. These oxiranes exhibit antifungal activity, highlighting the potential of 4-aminocyclohexanol as a building block for biologically active compounds. [, ]

Q6: How can 4-aminocyclohexanol be used in the synthesis of bridged bicyclic tetrahydro-1,2-oxazines?

A6: 4-Aminocyclohexanol can be generated in situ from a domino reaction sequence involving an aldehyde, a hydroxylamine, and a donor-acceptor cyclopropane. This intramolecular [3 + 2]-dipolar cycloaddition forms bridged tetrahydro-1,2-oxazines. Subsequent reductive N-O bond cleavage yields cis-1,4-aminocyclohexanols. []

Q7: What are the potential applications of 4-aminocyclohexanol in drug discovery?

A7: 4-Aminocyclohexanol derivatives have shown potential in various therapeutic areas:

  • Pain Management: Substituted 4-aminocyclohexanols exhibit binding affinity for the ORL1 receptor, making them potential candidates for treating various types of pain, including acute, visceral, neuropathic, and chronic pain. []
  • Anticonvulsant Activity: 2,6-Dimethylphenoxyacetyl derivatives of 4-aminocyclohexanol display anticonvulsant activity. []
  • Anticancer Activity: Metabolites of the anticancer drug CCNU, such as cis-4-aminocyclohexanol, exhibit significant anticancer activity against murine leukemia L1210. []
  • Mucolytic and Expectorant Activity: Ambroxol, a drug containing a 4-aminocyclohexanol moiety, is used for its mucolytic and expectorant properties in treating respiratory diseases. [, ]

Q8: How does the structure of 4-aminocyclohexanol derivatives affect their activity?

A8: Structure-activity relationship (SAR) studies are crucial in drug discovery:

  • Substituent Effects: Introducing various substituents on the cyclohexane ring or the amino group can significantly influence the binding affinity, potency, and selectivity of 4-aminocyclohexanol derivatives for specific targets. [, ]
  • Spacer Length and Flexibility: In bifunctional compounds containing a 4-aminocyclohexanol linker, the length and flexibility of the spacer can impact the compound's ability to interact with multiple targets simultaneously. []

Q9: How is 4-aminocyclohexanol metabolized in different species?

A9: The metabolism of 4-aminocyclohexanol shows species-specific variations:

  • Rats: Primarily metabolized through hydroxylation of the cyclohexane ring, leading to the formation of various aminocyclohexanol isomers. [, ]
  • Rabbits and Guinea Pigs: Metabolized through both ring hydroxylation and deamination. []
  • Humans: Mainly deaminated, with cyclohexanol and trans-cyclohexane-1,2-diol as the major metabolites. []

Q10: What is the role of 4-aminocyclohexanol in the development of novel inclusion materials?

A10: 4-Aminocyclohexanol can act as a guest molecule in host-guest inclusion materials, forming complexes with molecules like 18-crown-6. These complexes exhibit interesting phase transition properties due to the strong N−H⋅⋅⋅O hydrogen-bonding interactions between the host and guest molecules. Modifying the anion within these complexes can further tune their phase transition temperatures. []

  • Developing more efficient and environmentally friendly synthetic methods. []
  • Investigating the full therapeutic potential of its derivatives. [, ]
  • Studying its long-term toxicological profile. []
  • Exploring its use in material science and other applications. []

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